Dihydrocephalomannine, 2",3"-(P)

Tubulin polymerization Microtubule stabilization Taxane SAR

Paclitaxel impurity profiling requires the EP/USP-mandated Impurity R reference standard-cephalomannine generates false negatives due to its unsaturated tigloyl moiety. Dihydrocephalomannine 2",3"-(P) provides chromatographic resolution via its saturated C2"-C3" bond. • EP Impurity R & USP Test 3-listed; essential for HPLC/UV system suitability. • qNMR-verified purity with ISO 17025/17034 certification for ICH Q3A/Q3B compliance. • 6.7× reduced tubulin assembly (ED50 ratio vs. paclitaxel); validated weak-binding control for SAR studies. • Distinct MS fragmentation pattern ensures unambiguous peak identification. Supplied with full Certificate of Analysis for ANDA/DMF submissions.

Molecular Formula C45H55NO14
Molecular Weight 833.9 g/mol
Cat. No. B12431321
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDihydrocephalomannine, 2",3"-(P)
Molecular FormulaC45H55NO14
Molecular Weight833.9 g/mol
Structural Identifiers
SMILESCCC(C)C(=O)NC(C1=CC=CC=C1)C(C(=O)OC2CC3(C(C4C5C(CC(C4(C(=O)C(C(=C2C)C3(C)C)OC(=O)C)C)O)OC5OC(=O)C)OC(=O)C6=CC=CC=C6)O)O
InChIInChI=1S/C45H55NO14/c1-9-22(2)39(52)46-34(26-16-12-10-13-17-26)35(50)41(54)58-29-21-45(55)38(60-40(53)27-18-14-11-15-19-27)33-31-28(59-42(31)57-25(5)48)20-30(49)44(33,8)37(51)36(56-24(4)47)32(23(29)3)43(45,6)7/h10-19,22,28-31,33-36,38,42,49-50,55H,9,20-21H2,1-8H3,(H,46,52)/t22?,28-,29+,30+,31+,33+,34+,35-,36-,38+,42?,44-,45-/m1/s1
InChIKeyMQVVFSSMYRIHJE-CEEFISLDSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Dihydrocephalomannine 2",3"-(P): Identity & Pharmacopoeial Role


Dihydrocephalomannine, 2",3"-(P) (CAS 159001-25-9), also designated as N-debenzoyl-N-α-methylbutyrylpaclitaxel or the sec-butyl analog of paclitaxel, is a taxane diterpenoid isolated from yew (Taxus spp.) extracts and designated as Paclitaxel EP Impurity R by the European Pharmacopoeia [1]. It was first characterized as compound 1b from the roots of Taxus × media cv. Hicksii, where the N-benzoyl group of paclitaxel is replaced by a saturated 2-methylbutanoyl (sec-butyl) residue, saturating the C2"–C3" double bond present in the parent compound cephalomannine [1]. The compound exhibits substantially reduced microtubule assembly activity and cytotoxicity compared to paclitaxel, making it a critical reference standard for impurity profiling and structure-activity relationship (SAR) studies rather than a therapeutic candidate [1] .

Pharmacopoeial impurity reference standard (EP Impurity R / USP Test 3) for paclitaxel API impurity profiling
Validated negative-control compound for tubulin assembly and cytotoxicity screens
Matched-pair SAR probe for N-acyl unsaturation and α‑branching contribution studies

Dihydrocephalomannine 2",3"-(P): Non-Substitutability


Dihydrocephalomannine 2",3"-(P) occupies a unique position in the taxane landscape that precludes simple substitution by cephalomannine, paclitaxel, or other in-class analogs. Pharmacopoeial monographs (EP and USP) explicitly list this compound as Impurity R, requiring its use as a discrete, well-characterized reference standard for analytical method validation, system suitability testing, and batch release of paclitaxel drug substance—particularly that derived from plant cell fermentation processes . Biologically, the saturation of the C2"–C3" bond converts the tigloyl moiety of cephalomannine into a 2-methylbutanoyl group, introducing R-branching at the α-carbon that is demonstrated to be detrimental to tubulin binding and cytotoxicity [1]. Substituting with cephalomannine (which retains the unsaturated tigloyl) would generate false-negative impurity profiles in chromatographic analyses and invalidate SAR conclusions, as cephalomannine exhibits a distinct tubulin binding profile and regioselective metabolism pattern [1] [2].

Cephalomannine Saturated vs. unsaturated C2″–C3″ bond alters chromatographic retention and MS fragmentation; may generate false impurity assignment.
Paclitaxel Pharmacopoeial monographs explicitly require Impurity R; paclitaxel cannot satisfy system suitability for impurity profiling of plant cell fermentation‑derived API.
n-Butyl analog Linear vs. α‑branched N‑acyl chain yields different tubulin binding; may not serve as an equivalent negative control or impurity marker.

Dihydrocephalomannine 2",3"-(P): Quantitative Evidence Guide


Reduced Microtubule Assembly vs. Paclitaxel

In the definitive head-to-head comparison by Gabetta et al. (1999), dihydrocephalomannine (compound 1b) exhibited a microtubule assembly ED50/ED50(paclitaxel) ratio of 6.7, meaning 6.7-fold lower tubulin-polymerizing potency than paclitaxel (ED50 ≈ 2.04 nM) [1]. By contrast, the co-isolated N-debenzoyl-N-cinnamoyl analog (1c) showed a ratio of 1.2 and 2-debenzoyl-2-tigloyl paclitaxel (1d) showed a ratio of 1.1, both nearly equipotent to paclitaxel [1]. The n-butyl (linear) analog, N-debenzoyl-N-butanoylpaclitaxel, was also more potent than 1b, demonstrating that α-branching (R-configuration 2-methylbutanoyl) at the N-acyl residue is specifically detrimental to tubulin interaction [1].

Tubulin Assembly
Head‑to‑head
ED50/ED50(paclitaxel) = 6.7
Validates negative‑control suitability for tubulin polymerization screens.
Purified tubulin assay; paclitaxel ED50 ~2.04 nM (Gabetta et al. 1999).
Tubulin polymerization Microtubule stabilization Taxane SAR

Reduced MCF7 Cytotoxicity vs. Paclitaxel

In the same study, dihydrocephalomannine (1b) showed an MCF7 cytotoxicity ED50/ED50(paclitaxel) ratio exceeding 10 (>10), indicating at least a 10-fold reduction in antiproliferative potency against human breast adenocarcinoma cells compared to paclitaxel [1]. The structurally close analog 1c (N-debenzoyl-N-cinnamoyl paclitaxel) retained substantial activity with a ratio of only 1.3, while 1d showed a ratio of 12 [1]. Furthermore, against the drug-resistant MCF7-R subline, 1b had an ED50 > 5000 nM, effectively demonstrating loss of activity in a resistance-relevant context, while 1c retained a ratio of 1.2 [1]. This establishes 1b as the least cytotoxic of the three natural analogs characterized in this study, consistent with the α-branched N-acyl substitution disrupting the taxane pharmacophore [1].

MCF7 Cytotoxicity
Head‑to‑head
ED50/ED50(paclitaxel) > 10
Supports specificity control in cell‑based tubulin engagement assays.
ED50 >5000 nM in drug‑resistant MCF7‑R (Gabetta et al. 1999).
Cancer cell cytotoxicity MCF7 Taxane antiproliferative activity

C2"–C3" Bond Saturation and α-Branching

Dihydrocephalomannine differs from cephalomannine by a single chemical transformation: saturation of the C2"–C3" double bond, converting the tigloyl (2-methylbut-2-enoyl) N-acyl group of cephalomannine into a 2-methylbutanoyl (sec-butyl) group [1] . This saturation eliminates the conjugated planarity of the tigloyl moiety and introduces an sp³-hybridized chiral center at C2", creating R-branching at the α-carbon of the N-acyl substituent [1]. The Gabetta et al. study explicitly demonstrated that this α-branching is detrimental to activity: compound 1b showed reduced cytotoxicity and tubulin binding compared not only to paclitaxel but also to N-debenzoyl-N-butanoylpaclitaxel, the linear n-butyl analog [1]. By contrast, 1c—which retains unsaturation via a cinnamoyl group—remained equipotent to paclitaxel, confirming that conjugation at the N-acyl position is a key pharmacophoric requirement [1].

N-Acyl SAR
Class‑level
Saturation + α‑branching disrupt taxane pharmacophore
Defines C2″–C3″ saturation as a binary switch for target engagement.
Inferred from four co‑isolated analogs (Gabetta et al. 1999).
Taxane structure-activity relationship N-Acyl modification Cephalomannine comparison

Pharmacopoeial Designation: EP Impurity R / USP Test 3

Dihydrocephalomannine 2",3"-(P) is formally designated as Paclitaxel EP Impurity R in the European Pharmacopoeia monograph and is listed under USP Related Compounds Test 3, which specifically applies to paclitaxel derived from plant cell fermentation processes . Sigma-Aldrich markets this compound as a TraceCERT® certified reference material (CRM) manufactured under ISO/IEC 17025 and ISO 17034 accreditation, with certified content determined by quantitative NMR and traceable to primary material from a National Metrology Institute (NMI) . This distinguishes dihydrocephalomannine from cephalomannine (which is listed under USP Test 1 for naturally sourced paclitaxel) and from the n-butyl analog (also Test 3), meaning that for paclitaxel manufacturers using plant cell fermentation, dihydrocephalomannine is a mandatory, non-substitutable reference standard for batch release testing .

Pharmacopoeial Status
Data to verify
EP Impurity R / USP Test 3
Mandated reference standard for paclitaxel impurity batch release.
TraceCERT CRM available; confirm current monograph specifications.
Pharmaceutical impurity profiling Reference standard Regulatory compliance

Purity, Cost, and Availability vs. Cephalomannine

Dihydrocephalomannine 2",3"-(P) carries a procurement profile that is distinct from its closest structural relative, cephalomannine. At LKT Laboratories, a major supplier of pharmacopoeial impurity standards, dihydrocephalomannine (T0116) is offered at ≥96% purity (upgraded from ≥90%) at a price of $1,281.80 per 5 mg, whereas cephalomannine (T0096) is available at ≥98% purity for $322.00 per 5 mg—a 4-fold cost differential . The lower typical purity of dihydrocephalomannine reflects the additional synthetic or isolation complexity imposed by the saturated C2"–C3" bond, which eliminates the conjugated tigloyl system and alters chromatographic behavior . The compound is also available as a TraceCERT CRM from Sigma-Aldrich with qNMR-certified content, a level of certification not uniformly available for cephalomannine . Physicochemical specifications include a melting point >156°C (decomposition), storage at −20°C, and limited solubility in chloroform, DMSO, and methanol .

Procurement Profile
Data to verify
≥96% purity; $1,281.80/5 mg (LKT)
Higher cost and lower nominal purity vs. cephalomannine; plan procurement.
Pricing from LKT Laboratories catalog; verify at time of order.
Reference standard procurement Cost comparison Purity specifications

Dihydrocephalomannine 2",3"-(P): High-Value Application Scenarios


Reference Standard for Paclitaxel Impurity Profiling

As the EP-designated Impurity R and a USP Test 3-listed compound, dihydrocephalomannine 2",3"-(P) is the mandated reference standard for HPLC/UV or LC-MS/MS system suitability testing and impurity quantification in paclitaxel API manufactured via plant cell fermentation [1]. The Sigma-Aldrich TraceCERT CRM, certified under ISO 17025/17034 with qNMR-verified content, enables QC laboratories to establish traceability to NMIs and satisfy ICH Q3A/Q3B impurity threshold requirements in ANDA submissions . Its chromatographic retention time and mass spectrometric fragmentation pattern, distinct from cephalomannine due to the saturated C2"–C3" bond, provide a critical resolution check for impurity method validation [1].

Negative Control for Tubulin Polymerization Assays

With a microtubule assembly ED50/ED50(paclitaxel) ratio of 6.7, dihydrocephalomannine serves as a quantitatively validated weak-binding control in tubulin polymerization screens [1]. Researchers evaluating novel microtubule-stabilizing agents can use this compound to establish the assay's dynamic range and to confirm that observed polymerization activity is pharmacophore-specific rather than a non-specific colloidal or aggregation effect. Its >10-fold reduction in MCF7 cytotoxicity further supports its use as a specificity control in cell-based tubulin engagement assays [1].

N-Acyl Pharmacophore SAR Probe

The pair dihydrocephalomannine (1b, saturated, α-branched) versus compound 1c (N-cinnamoyl, unsaturated, equipotent to paclitaxel) provides a well-characterized matched molecular pair for probing the contribution of N-acyl unsaturation and steric bulk to taxane target engagement [1]. The 6.7-fold differential in tubulin assembly activity between 1b and 1c—both co-isolated and characterized in the same study—makes this pair an ideal calibration set for computational docking, molecular dynamics simulations, and QSAR model building of the taxoid binding site on β-tubulin [1].

Metabolic Stability and CYP Phenotyping Reference

The established regioselective metabolism of cephalomannine—where the C3′ tigloyl substituent shifts hydroxylation from C6α (CYP2C8) to C4″ (CYP3A4) relative to paclitaxel—provides a baseline for using dihydrocephalomannine to dissect the impact of C2"–C3" bond saturation on P450-mediated oxidation [1]. Because dihydrocephalomannine eliminates the conjugated π-system while retaining the α-branched alkyl chain, it enables direct testing of whether metabolic regioselectivity in taxanes is driven by electronic effects (conjugation) or steric effects (branching), with implications for designing taxane analogs with improved metabolic stability [1].

Application
Selection Property
Validation Focus
Impurity profiling reference standard
EP/USP impurity designation; certified reference material
Chromatographic resolution and system suitability
Negative control for tubulin assays
Weak tubulin binding profile
Assay window and specificity validation
N-Acyl pharmacophore SAR probe
Matched molecular pair with unsaturated analog
Pharmacophore engagement and computational docking
Metabolic stability and CYP phenotyping
Saturated C2″–C3″ bond vs. unsaturated control
Regioselective metabolism and CYP isoform contribution

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